
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as IBTBA, is a novel compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects. In
科学的研究の応用
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in the development of cancer. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of unique biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth. Furthermore, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to increase the expression of antioxidant enzymes and to reduce oxidative stress, suggesting potential applications in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for its target enzymes and signaling pathways. However, there are also limitations to the use of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, and there may be potential off-target effects that need to be considered.
将来の方向性
There are a number of potential future directions for research on 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide. One area of focus could be on the development of more potent and selective analogs of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide for use as anticancer and anti-inflammatory drugs. Additionally, more research is needed to fully understand the mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide and its potential off-target effects. Finally, there may be potential applications for 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in the treatment of other diseases, such as neurodegenerative disorders, that are associated with oxidative stress and inflammation.
合成法
The synthesis of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide involves a multi-step process, including the reaction of 2-aminobenzothiazole with isobutyryl chloride, followed by the reaction with thiosemicarbazide, and finally the reaction with acetic anhydride. The resulting compound is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
4-(2-methylpropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9(2)12(18)16-11-5-3-10(4-6-11)13(19)17-14-15-7-8-20-14/h3-9H,1-2H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDXKAAWAFSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

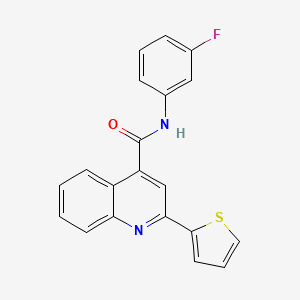

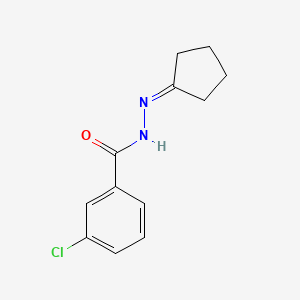
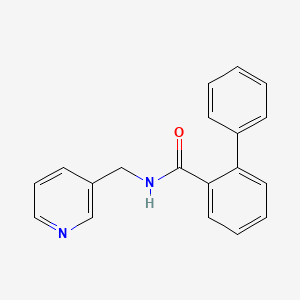
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
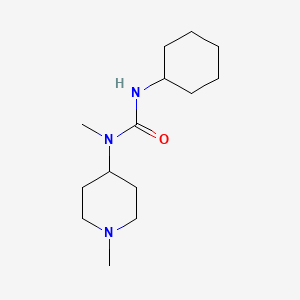
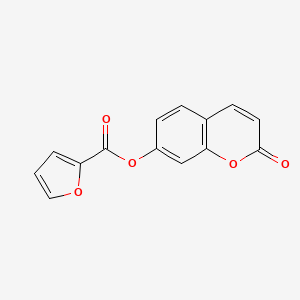
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
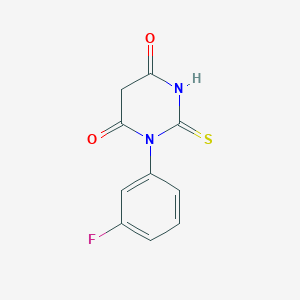
![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
